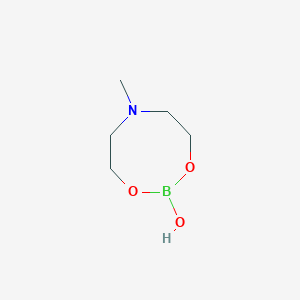
6-Methyl-1,3,6,2-dioxazaborocan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,3,6,2-dioxazaborocan-2-ol is a chemical compound with the molecular formula C5H12BNO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of boronic acids with diols under specific conditions. One common method involves the reaction of methylboronic acid with ethylene glycol in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,3,6,2-dioxazaborocan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds .
Aplicaciones Científicas De Investigación
6-Methyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,3,6,2-dioxazaborocan-2-ol involves its ability to interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanophenylboronic acid MIDA ester: This compound has a similar boron-containing structure but with different functional groups, leading to distinct chemical properties and applications.
3-Methoxycarbonylphenylboronic acid MIDA ester: Another boron-containing compound with applications in organic synthesis and materials science.
Uniqueness
6-Methyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific structure, which allows it to form stable complexes with a variety of biomolecules. This makes it particularly valuable in the fields of drug delivery and therapeutic research .
Propiedades
Número CAS |
83733-35-1 |
|---|---|
Fórmula molecular |
C5H12BNO3 |
Peso molecular |
144.97 g/mol |
Nombre IUPAC |
2-hydroxy-6-methyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C5H12BNO3/c1-7-2-4-9-6(8)10-5-3-7/h8H,2-5H2,1H3 |
Clave InChI |
KPYVLGCFBNQIEX-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCN(CCO1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
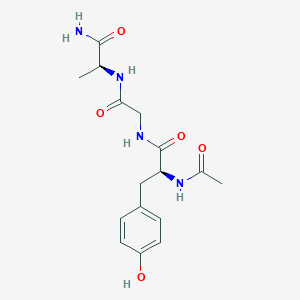
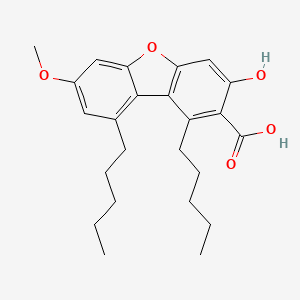
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
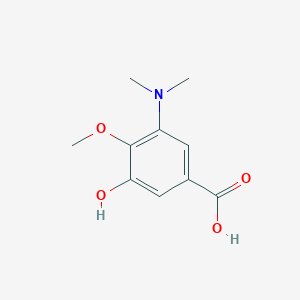
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
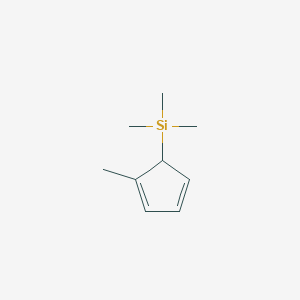
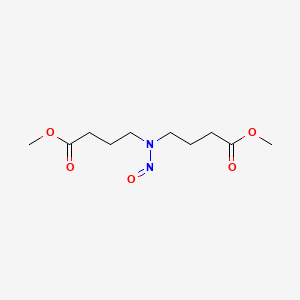

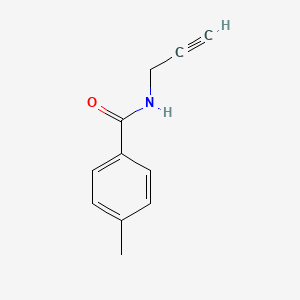
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
